molecular formula C13H18O2 B12663427 Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol CAS No. 84145-51-7

Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol

Cat. No.: B12663427
CAS No.: 84145-51-7
M. Wt: 206.28 g/mol
InChI Key: GTDWBOZGGBDJGL-UHFFFAOYSA-N
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Description

Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol: is an organic compound with the molecular formula C13H18O2 It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as palladium on carbon.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nucleophiles.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Uniqueness: Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol is unique due to its specific substituents, which confer distinct chemical and physical properties, making it valuable in specialized applications.

Properties

IUPAC Name

2,4-dimethyl-6-phenyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-8-13(2,14)9-12(15-10)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDWBOZGGBDJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C2=CC=CC=C2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004414
Record name 2,4-Dimethyl-6-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-51-7
Record name Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-6-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2,4-dimethyl-6-phenyl-2H-pyran-4-ol
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